molecular formula C17H20ClNO B3856992 (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine

(4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine

Cat. No. B3856992
M. Wt: 289.8 g/mol
InChI Key: YBTGXQJNAYMQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as 4-CMA, is a psychoactive drug that belongs to the amphetamine class. It is a relatively new drug that has gained popularity in recent years due to its stimulant effects and potential for use in scientific research. 4-CMA has been found to have a similar chemical structure to other amphetamine-like compounds, such as methamphetamine and MDMA.

Mechanism of Action

The exact mechanism of action for (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, motivation, and reward pathways. By increasing their release, (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can produce feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine are similar to other amphetamine-like compounds. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause dilated pupils, dry mouth, and decreased appetite. In addition, (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have neurotoxic effects on the brain, particularly in the dopamine system.

Advantages and Limitations for Lab Experiments

One advantage of using (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine in lab experiments is its similarity to other amphetamine-like compounds. This allows researchers to compare and contrast the effects of different drugs on the brain and behavior. However, one limitation of using (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is its potential for neurotoxicity. This can make it difficult to interpret the results of studies, as it is unclear whether the effects observed are due to the drug itself or the damage it causes to the brain.

Future Directions

There are several future directions for (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine research. One area of interest is its potential use in the treatment of ADHD and depression. Researchers are also interested in exploring the effects of (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine on the brain and behavior in animal models. In addition, there is a need for further investigation into the potential neurotoxic effects of (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine and other amphetamine-like compounds. This will help to inform the safe and responsible use of these drugs in scientific research.

Scientific Research Applications

(4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has gained attention in scientific research due to its potential use as a tool for studying the central nervous system. It has been found to have a similar chemical structure to other amphetamine-like compounds, which are known to affect the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. (4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been used in studies to investigate the effects of amphetamines on the brain, as well as to explore potential therapeutic applications for disorders such as ADHD and depression.

properties

IUPAC Name

4-chloro-N-[4-(4-methoxyphenyl)butan-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13(19-16-9-7-15(18)8-10-16)3-4-14-5-11-17(20-2)12-6-14/h5-13,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTGXQJNAYMQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.